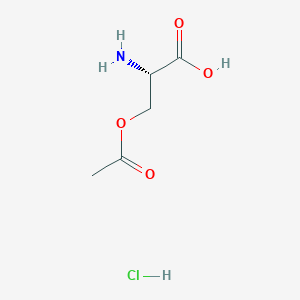

O-Acetyl-L-serine hydrochloride

Descripción general

Descripción

O-Acetyl-L-serine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNO4 and its molecular weight is 183.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .

Mode of Action

The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .

Biochemical Pathways

This compound is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .

Pharmacokinetics

It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .

Result of Action

The primary result of the action of this compound is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .

Action Environment

The action of this compound is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .

Análisis Bioquímico

Biochemical Properties

O-Acetyl-L-serine hydrochloride plays a significant role in biochemical reactions. It is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis . The nature of these interactions involves the conversion of this ester into cysteine, releasing acetate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a signaling molecule, leading to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in the biosynthesis of cysteine. It is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . This process leads to binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in the biosynthesis of cysteine, influencing the function of cells and specific genes over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of cysteine biosynthesis in bacteria and plants . It interacts with the enzyme serine transacetylase, which acetylates serine to produce this compound .

Actividad Biológica

O-Acetyl-L-serine hydrochloride (OAS) is a derivative of L-serine that plays a pivotal role in various biological processes, particularly in cysteine biosynthesis. This article explores the biological activity of OAS, highlighting its enzymatic functions, metabolic pathways, and implications in health and disease.

O-Acetyl-L-serine is synthesized from L-serine through the action of the enzyme L-serine-O-acetyltransferase (SAT), which utilizes acetyl-CoA as a substrate. The reaction can be summarized as follows:

This compound serves as a precursor for cysteine synthesis, which is essential for protein synthesis and various metabolic functions.

O-Acetylserine Sulfhydrylase (OASS)

One of the key enzymes involved in the utilization of OAS is O-acetylserine sulfhydrylase (OASS), which catalyzes the conversion of OAS and sulfide into cysteine. The activity of OASS has been studied extensively, revealing several important characteristics:

- Specific Activity : The enzyme exhibits a specific activity of 129 μmol of cysteine produced per minute per mg of enzyme.

- Kinetics : The Michaelis-Menten constant () for sulfide is approximately 500 μM, indicating a moderate affinity for this substrate.

- Cooperativity : OASS displays positive cooperativity with OAS, suggesting that binding of one substrate molecule enhances the binding of additional molecules .

Cysteine Biosynthesis

The primary biological role of O-acetyl-L-serine is its function as an intermediate in cysteine biosynthesis. Cysteine is crucial for:

- Protein Structure : It contributes to the formation of disulfide bonds in proteins.

- Antioxidant Defense : Cysteine is a precursor for glutathione, a major antioxidant in cells.

- Metabolic Regulation : Levels of cysteine can influence various metabolic pathways, including those involved in oxidative stress response and detoxification .

Transgenic Studies in Plants

Research involving transgenic plants has demonstrated the importance of SAT and OASS in regulating cysteine levels. For instance:

- Tobacco Plants : Overexpression of SAT in tobacco resulted in increased cysteine and glutathione content, confirming its role as a limiting factor in cysteine biosynthesis .

- Potato Studies : Similar findings were observed when SAT was overexpressed in potato plants, leading to enhanced sulfur assimilation and increased levels of cysteine .

Human Cell Models

Recent studies have shown that human cells can also produce OAS through the expression of DcsE (a variant of SAT):

- Fluorescence Microscopy : A549 human pulmonary cells expressing DcsE demonstrated successful conversion of L-serine to OAS, indicating potential therapeutic applications in diseases such as tuberculosis where cysteine metabolism may be disrupted .

Implications in Health and Disease

The biological activity of O-acetyl-L-serine has implications for various health conditions:

- Neurological Disorders : Altered levels of serine and its derivatives have been associated with psychiatric disorders and neurological abnormalities. This highlights the importance of serine metabolism in brain function and development .

- Cancer Metabolism : Cysteine's role as an antioxidant suggests that dysregulation in its synthesis could influence cancer progression and response to therapy .

Aplicaciones Científicas De Investigación

Biochemical Research

Amino Acid Supplementation

O-Acetyl-L-serine hydrochloride serves as a precursor for cysteine synthesis, making it valuable in dietary supplements aimed at enhancing amino acid profiles. This is particularly beneficial for athletes and individuals seeking muscle recovery, as adequate cysteine levels are crucial for protein synthesis and antioxidant defense mechanisms .

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter synthesis and regulation. Research indicates its potential role in therapeutic approaches for neurological disorders by influencing the levels of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA) .

Pharmaceutical Development

This compound plays a significant role in drug formulation, particularly in developing medications that target metabolic pathways. Its application extends to conditions like metabolic syndrome, where it aids in creating treatments that can regulate metabolic functions .

Biotechnology Applications

In biotechnology, this compound is employed in various processes, including:

- Enzyme Production : It enhances the yield and efficiency of recombinant protein production in microbial systems, improving biotechnological processes .

- Cell Culture Media : This compound is incorporated into cell culture media to support the growth of various cell lines. It ensures optimal conditions for research in cellular biology and tissue engineering .

Case Study 1: Cysteine Biosynthesis

A study on Methanosarcina thermophila demonstrated the purification and characterization of O-acetylserine sulfhydrylase (OASS), which utilizes this compound as a substrate to catalyze the formation of cysteine from sulfide. This research provided insights into sulfur fixation mechanisms in archaea, highlighting the compound's significance in understanding cysteine biosynthesis pathways .

Case Study 2: Plant Physiology

Research involving Chlorella sorokiniana examined the effects of sulfur nutritional status on cysteine and O-acetyl-L-serine levels. The study found that the removal of sulfate from the culture medium led to increased concentrations of these compounds, indicating their role in plant metabolism under varying nutrient conditions .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Research | Amino Acid Supplementation | Enhances muscle recovery through cysteine synthesis |

| Neuroscience Research | Neurotransmitter Regulation | Potential therapeutic implications for neurological disorders |

| Pharmaceutical Development | Drug Formulation | Targets metabolic pathways for treating metabolic syndrome |

| Biotechnology Applications | Enzyme Production & Cell Culture Media | Improves yield in recombinant protein production |

Propiedades

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66638-22-0 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.